5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical compound with the molecular formula C₁₂H₁₇BrN₂O It is a pyrimidine derivative that features a bromine atom at the 5-position and a piperidin-1-yl ethoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and piperidine.
Nucleophilic Substitution: The piperidine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form 2-(piperidin-1-yl)pyrimidine.
Etherification: Finally, the compound undergoes etherification with 2-bromoethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.
Etherification: 2-bromoethanol is used for the etherification step.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is used in the production of functional materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the ethoxy group.
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)pyrimidine: Similar structure with a pyrrolidine ring instead of piperidine.
Uniqueness
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is unique due to the presence of both the bromine atom and the piperidin-1-yl ethoxy group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16BrN3O |
---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine |
InChI |
InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2 |
InChI-Schlüssel |
IKAIYDAKUAPESY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.